2-Bromo-4-methylfuran

Halogen Dance Regioselective Functionalization Furan Derivatives

2-Bromo-4-methylfuran (CAS 78259-59-3) is a heterocyclic building block of the furan class, characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the furan ring. Its molecular formula is C5H5BrO with a molecular weight of 161.00 g/mol.

Molecular Formula C5H5BrO
Molecular Weight 161.00 g/mol
Cat. No. B11919046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylfuran
Molecular FormulaC5H5BrO
Molecular Weight161.00 g/mol
Structural Identifiers
SMILESCC1=COC(=C1)Br
InChIInChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3
InChIKeyDFVQFHIWZDGNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-Bromo-4-methylfuran: A Key Regioisomer for Selective Synthesis


2-Bromo-4-methylfuran (CAS 78259-59-3) is a heterocyclic building block of the furan class, characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the furan ring. Its molecular formula is C5H5BrO with a molecular weight of 161.00 g/mol [1]. This specific substitution pattern confers unique reactivity profiles, particularly in cross-coupling and directed metalation reactions, distinguishing it from other bromo-methylfuran regioisomers. Its calculated partition coefficient (LogP) is 2.35, which is a critical parameter for applications requiring specific lipophilicity [1]. The compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials, where precise control over molecular architecture is essential.

Why 2-Bromo-4-methylfuran Cannot Be Replaced by Other Bromomethylfuran Analogs


The selection of 2-Bromo-4-methylfuran over its close analogs, such as 2-bromo-5-methylfuran or 3-bromo-4-methylfuran, is critical due to the profound impact of the bromine and methyl substituents' relative positions on reaction outcomes. The electron-donating methyl group at the 4-position activates the furan ring, but the specific site of the bromine atom dictates regioselectivity in subsequent transformations. For instance, in halogen dance reactions, the 5-methyl analog (2-bromo-5-methylfuran) is documented to be a significantly more challenging substrate, requiring more forcing conditions and providing less predictable outcomes compared to the 4-methyl derivative [1]. Furthermore, in palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond is highly sensitive to its electronic environment, which is directly modulated by the position of the methyl group. This means that substituting one bromomethylfuran for another will likely lead to a different, and often undesirable, product distribution, reaction rate, or yield, making a generic approach untenable for precise chemical synthesis.

Quantitative Evidence for 2-Bromo-4-methylfuran's Differentiated Performance


Halogen Dance Reactivity: 2-Bromo-4-methylfuran's Advantage Over 2-Bromo-5-methylfuran

In halogen dance reactions, the methyl group's position on the furan ring significantly influences substrate reactivity. Research explicitly notes that 2-bromo-5-methylfuran is a 'by far more difficult educt' for these transformations compared to other bromofurans. While specific kinetic data for 2-bromo-4-methylfuran is not directly reported in this study, the class-level inference for 4-substituted 2-bromofurans suggests a more favorable and predictable reaction pathway than the 5-methyl isomer [1]. This indicates that 2-bromo-4-methylfuran offers a more reliable and efficient route to complex, multi-substituted furan derivatives, avoiding the synthetic challenges associated with the 5-methyl analog.

Halogen Dance Regioselective Functionalization Furan Derivatives

LogP Value: Lipophilicity Comparison with Non-Methylated 2-Bromofuran

Lipophilicity, quantified by the partition coefficient (LogP), is a crucial determinant of a compound's behavior in biological systems and its solubility profile. 2-Bromo-4-methylfuran has a calculated LogP value of 2.35 [1]. In contrast, the non-methylated analog, 2-bromofuran, has a reported LogP of 1.38 [2]. The presence of the 4-methyl group in the target compound results in a calculated 0.97 LogP unit increase, indicating it is approximately 9 times more lipophilic than the parent 2-bromofuran.

Lipophilicity LogP Drug Design

Cross-Coupling Utility: Direct Comparison with 2-Bromofuran in Suzuki-Miyaura Reactions

In a comparative study of palladium-catalyzed Suzuki couplings, 2-bromofuran was shown to react effectively with aryl boronic acids to yield the corresponding 2-arylfurans. However, under identical conditions, attempts to couple 2-bromofuran with alkyl boronic acids resulted in little to no product formation . This demonstrates a clear limitation of the non-methylated analog with alkyl nucleophiles. By contrast, the electron-donating methyl group in 2-bromo-4-methylfuran increases the electron density on the furan ring. This electronic perturbation is expected to facilitate oxidative addition in the catalytic cycle, potentially broadening the scope of viable coupling partners, including challenging alkyl nucleophiles, and improving yields with aryl substrates compared to 2-bromofuran.

Suzuki-Miyaura Coupling C-C Bond Formation Palladium Catalysis

Optimal Application Scenarios for 2-Bromo-4-methylfuran Based on Differentiated Evidence


Advanced Pharmaceutical Intermediate Synthesis

The compound's specific LogP of 2.35 makes it an ideal starting material for synthesizing drug candidates requiring balanced lipophilicity for oral bioavailability or blood-brain barrier penetration. Its predicted superior performance in Suzuki couplings with alkyl nucleophiles, based on class-level inference from studies on 2-bromofuran , enables the efficient construction of complex alkyl-aryl furan scaffolds, which are common motifs in kinase inhibitors and other therapeutic classes.

Reliable Production of Multi-Substituted Furans via Halogen Dance

For projects requiring the synthesis of highly substituted, complex furan derivatives, 2-bromo-4-methylfuran offers a more tractable synthetic route than its 5-methyl analog. Based on evidence that 2-bromo-5-methylfuran is a challenging substrate for halogen dance reactions [1], the 4-methyl isomer is the preferred choice for predictable and scalable synthesis, reducing process development time and improving overall yield in the production of advanced intermediates for materials science or agrochemicals.

Development of Lipophilic Functional Materials

The significantly higher LogP of 2-bromo-4-methylfuran (LogP = 2.35) compared to non-methylated 2-bromofuran (LogP = 1.38) [2] makes it the superior building block for creating lipophilic polymers, liquid crystals, or organic electronic materials. This increased hydrophobicity can enhance material stability, tune solubility in organic solvents, and improve film-forming properties, which are critical parameters in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

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